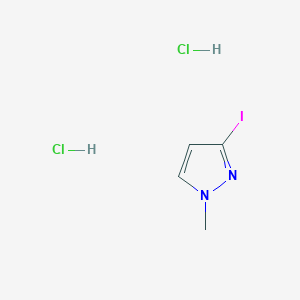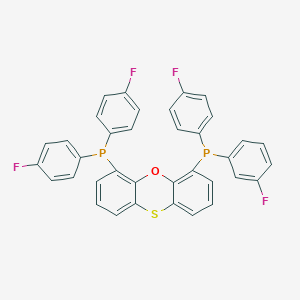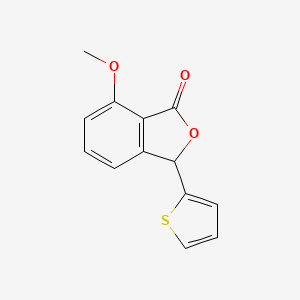
1(3H)-Isobenzofuranone, 7-methoxy-3-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a methoxy group at the 7th position and a thiophen-2-yl group at the 3rd position on the isobenzofuran-1(3H)-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyisobenzofuran-1(3H)-one and thiophene-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 7-methoxyisobenzofuran-1(3H)-one and thiophene-2-carbaldehyde in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and thiophen-2-yl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxyisobenzofuran-1(3H)-one: Lacks the thiophen-2-yl group, making it less versatile in certain chemical reactions.
3-(Thiophen-2-yl)isobenzofuran-1(3H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
7-Methoxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is unique due to the presence of both methoxy and thiophen-2-yl groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
91362-88-8 |
|---|---|
Molekularformel |
C13H10O3S |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
7-methoxy-3-thiophen-2-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H10O3S/c1-15-9-5-2-4-8-11(9)13(14)16-12(8)10-6-3-7-17-10/h2-7,12H,1H3 |
InChI-Schlüssel |
PCQVYCUZYNPSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)OC2C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
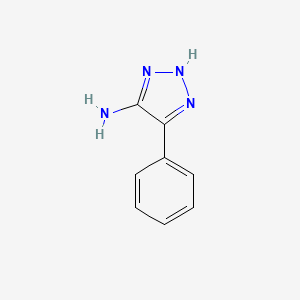
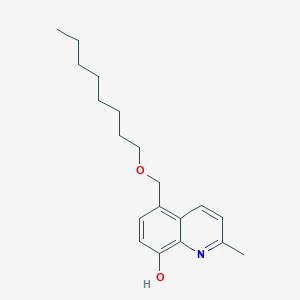
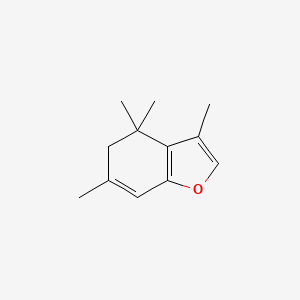
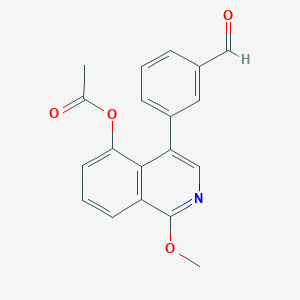

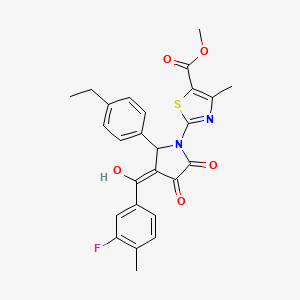


![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
